Thiophosphoryl chloride

Description

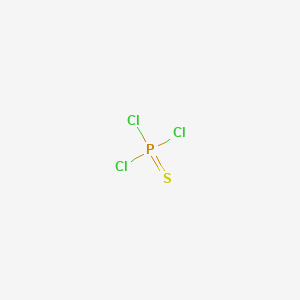

Structure

3D Structure

Properties

IUPAC Name |

trichloro(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3PS/c1-4(2,3)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYSXVGEZYESBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(=S)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3PS | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thiophosphoryl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiophosphoryl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063253 | |

| Record name | Phosphorothioic trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophosphoryl chloride appears as a colorless fuming liquid. Boiling point 257 °F (125 °C). Irritates the eyes and mucous membranes. Corrosive to metals and tissue., Colorless fuming liquid with pungent odor; [ICSC], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosphoryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

125 °C @ 760 MM HG, 125 °C | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN BENZENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, CHLOROFORM, Solubility in water: reaction | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.635, Relative density (water = 1): 1.6 | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.86 (AIR= 1), Relative vapor density (air = 1): 5.8 | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16.35 [mmHg], vapor pressure = 16.35 mm Hg at 25 °C/ calculated from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 2.9 | |

| Record name | Thiophosphoryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, CRYSTALLIZES AS ALPHA-FORM @ -40.8 °C OR AS BETA-FORM @ -36.2 °C | |

CAS No. |

3982-91-0 | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophosphoryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3982-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophosphoryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003982910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorothioic trichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorothioic trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophosphoryl trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II99F8594N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-35 °C | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHOSPHORYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Symmetry of Thiophosphoryl Chloride (PSCl₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry, symmetry, and the experimental protocols used to determine these properties for thiophosphoryl chloride (PSCl₃). This information is critical for understanding the molecule's reactivity, spectroscopic properties, and potential applications in synthesis and drug development.

Molecular Geometry of this compound

This compound adopts a tetrahedral molecular geometry around the central phosphorus atom.[1][2] This arrangement is a consequence of the central phosphorus atom forming four covalent bonds: a double bond with the sulfur atom and single bonds with three chlorine atoms. The spatial orientation of these bonds minimizes electron pair repulsion, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory.

Quantitative Geometric Parameters

The precise bond lengths and angles of PSCl₃ have been determined experimentally, primarily through gas-phase electron diffraction. These parameters are summarized in the table below.

| Parameter | Value (Gas Electron Diffraction) |

| Bond Lengths | |

| P=S | 189 pm[1][3] |

| P-Cl | 201 pm[1][3] |

| Bond Angles | |

| Cl-P-Cl | 102°[1][3] |

| S=P-Cl | ~116.3° (Calculated) |

Note: The S=P-Cl bond angle is not frequently cited in experimental literature but can be calculated from the Cl-P-Cl angle assuming ideal C₃ᵥ symmetry. The deviation of the Cl-P-Cl angle from the ideal tetrahedral angle of 109.5° is attributed to the greater steric repulsion of the larger chlorine atoms and the influence of the P=S double bond.

Visualization of Molecular Geometry

The three-dimensional structure of this compound is depicted in the following diagram.

References

Spectroscopic Properties of Thiophosphoryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of thiophosphoryl chloride (PSCl₃). This compound is a key intermediate in the synthesis of a wide range of organophosphorus compounds, including insecticides, pharmaceuticals, and flame retardants. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development. This guide presents a detailed analysis of its infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, complete with experimental protocols and data presented in easily comparable formats.

Vibrational Spectroscopy: Infrared and Raman

Vibrational spectroscopy provides valuable information about the molecular structure and bonding within this compound. The molecule belongs to the C₃ᵥ point group, which dictates the number and activity of its vibrational modes.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its fundamental vibrational modes. The spectra can be obtained for the compound in both the gaseous and liquid states.

Table 1: Infrared Spectroscopic Data for this compound

| Vibrational Mode | Assignment | Gas Phase (cm⁻¹) | Liquid Phase (cm⁻¹) |

| ν₁ (A₁) | P=S stretch | 762 | 750 |

| ν₂ (A₁) | P–Cl₃ sym. stretch | 436 | 432 |

| ν₃ (A₁) | P–Cl₃ sym. deform. | 252 | 248 |

| ν₄ (E) | P–Cl₃ asym. stretch | 545 | 540 |

| ν₅ (E) | P–Cl₃ asym. deform. | 248 | 248 |

| ν₆ (E) | P–Cl₃ rock | 180 | 182 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. The Raman spectrum of liquid this compound shows strong scattering for the symmetric vibrations.

Table 2: Raman Spectroscopic Data for Liquid this compound

| Raman Shift (cm⁻¹) | Assignment | Polarization |

| 750 | ν₁ (A₁) P=S stretch | Polarized |

| 432 | ν₂ (A₁) P–Cl₃ sym. stretch | Polarized |

| 248 | ν₃ (A₁), ν₅ (E) P–Cl₃ deform. | Depolarized |

| 540 | ν₄ (E) P–Cl₃ asym. stretch | Depolarized |

| 182 | ν₆ (E) P–Cl₃ rock | Depolarized |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the nuclear environment of phosphorus and chlorine atoms in this compound.

³¹P NMR Spectroscopy

Phosphorus-31 NMR provides a direct method for characterizing phosphorus-containing compounds. This compound exhibits a single resonance in its ³¹P NMR spectrum.

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Parameter | Value |

| Chemical Shift (δ) | 50-53 ppm |

| Reference | 85% H₃PO₄ |

| Solvent | Not specified (neat liquid or various) |

| Multiplicity | Singlet |

³⁵Cl Nuclear Quadrupole Resonance (NQR) Spectroscopy

Chlorine-35 NQR spectroscopy is sensitive to the electric field gradient around the chlorine nuclei and can provide information about the P–Cl bonds.

Table 4: ³⁵Cl NQR Spectroscopic Data for this compound

| Frequency (MHz) at 77 K |

| 29.915 |

| 29.925 |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. Electron ionization (EI) is a common method used for its analysis.

Table 5: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [PS³⁵Cl₃]⁺ (Molecular Ion) |

| 170 | 97 | [PS³⁵Cl₂³⁷Cl]⁺ |

| 172 | 31 | [PS³⁵Cl³⁷Cl₂]⁺ |

| 133 | 85 | [P³⁵Cl₃]⁺ |

| 135 | 82 | [P³⁵Cl₂³⁷Cl]⁺ |

| 98 | 40 | [P³⁵Cl₂]⁺ |

| 63 | 35 | [P³⁵Cl]⁺ |

| 67 | 25 | [S³⁵Cl]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Safety Precaution: this compound is a corrosive and toxic substance that reacts violently with water.[1][2][3][4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[1][2][3][4][5]

Infrared (IR) Spectroscopy

Gas-Phase FT-IR Spectroscopy

-

Sample Preparation: The gas cell, equipped with suitable IR-transparent windows (e.g., KBr or CsI), is first evacuated. A small amount of liquid this compound is then introduced into the cell, where it vaporizes to generate a sufficient partial pressure.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A typical setup would involve a Globar source, a KBr beamsplitter, and a DTGS detector.[6]

-

Data Acquisition: A background spectrum of the evacuated cell is recorded. The sample spectrum is then acquired over a range of approximately 4000 to 400 cm⁻¹. Typically, multiple scans (e.g., 128) are co-added to improve the signal-to-noise ratio.[6] The instrument resolution is typically set to 2.0 cm⁻¹.[6]

-

Data Processing: The sample interferogram is Fourier transformed to obtain the spectrum. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Liquid-Phase FT-IR Spectroscopy

-

Sample Preparation: A thin film of liquid this compound is placed between two IR-transparent salt plates (e.g., KBr or NaCl). Alternatively, the liquid can be analyzed in a suitable liquid cell. For solution-state analysis, a 10% solution in a dry, IR-transparent solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be used.[7]

-

Instrumentation and Data Acquisition: The procedure is similar to the gas-phase measurement, using an FTIR spectrometer.

-

Data Processing: The spectrum is processed in the same manner as the gas-phase spectrum.

Raman Spectroscopy

-

Sample Preparation: Liquid this compound is placed in a glass capillary tube or a standard glass NMR tube.[8] Since Raman spectroscopy is a scattering technique, the sample can often be analyzed directly through the container.[8]

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source is used. A common choice is a frequency-doubled Nd:YAG laser at 532 nm.[9] The scattered light is collected, passed through a filter to remove the Rayleigh scattering, and dispersed by a grating onto a CCD detector.[9]

-

Data Acquisition: The Raman spectrum is recorded, typically over a range of Raman shifts from approximately 100 to 4000 cm⁻¹.

-

Data Processing: The recorded spectrum is processed to show the intensity of the Raman scattered light as a function of the Raman shift.

³¹P NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. The concentration is typically in the range of 5-10% (v/v).

-

Instrumentation: A high-field NMR spectrometer is used. The experiment is performed by observing the ³¹P nucleus, typically with proton decoupling to simplify the spectrum.[10]

-

Data Acquisition: The ³¹P NMR spectrum is acquired. The chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄).[11]

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: The volatile liquid this compound is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and controlled introduction.[12]

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[13][14][15]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques and the information they provide.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information for PSCl₃.

References

- 1. fishersci.at [fishersci.at]

- 2. tcichemicals.com [tcichemicals.com]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Raman and Infrared Spectra of Liquid Thiophosphoryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of liquid thiophosphoryl chloride (PSCl₃), a key intermediate in the synthesis of various organophosphorus compounds, including those of pharmaceutical interest. Understanding the vibrational properties of this molecule through Raman and Infrared (IR) spectroscopy is crucial for structural elucidation, reaction monitoring, and quality control. This document summarizes the key spectral data, provides detailed experimental protocols for acquiring such data, and illustrates the analytical workflow.

Core Vibrational Data of Liquid this compound

The vibrational spectrum of liquid this compound is well-characterized, with its fundamental modes assigned based on the C₃ᵥ point group symmetry of the molecule. The quantitative data from various spectroscopic studies are summarized below for easy reference and comparison.

| Vibrational Mode | Symmetry | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Depolarization Ratio (ρ) | Assignment |

| ν₁ | A₁ | 432 | 431 | Polarized (<0.75) | P-Cl₃ symmetric stretch |

| ν₂ | A₁ | 767 | 770 | Polarized (<0.75) | P=S stretch |

| ν₃ | A₁ | 247 | 248 | Polarized (<0.75) | P-Cl₃ symmetric deformation |

| ν₄ | E | 544 | 547 | Depolarized (0.75) | P-Cl₃ asymmetric stretch |

| ν₅ | E | 247 | 252 | Depolarized (0.75) | P-Cl₃ asymmetric deformation |

| ν₆ | E | 174 | - | Depolarized (0.75) | P-Cl₃ rock |

Note: The exact frequencies may vary slightly between different studies and experimental conditions. The depolarization ratio helps to distinguish between totally symmetric vibrations (polarized) and non-totally symmetric vibrations (depolarized)[1][2].

Experimental Protocols

Raman Spectroscopy Protocol

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules. For a liquid sample like this compound, a typical experimental setup would involve a high-resolution Raman spectrometer.

Instrumentation:

-

Spectrometer: A high-resolution Raman spectrometer, such as a system equipped with a Czerny-Turner monochromator.

-

Laser Source: A frequency-doubled Nd:YAG laser operating at 532 nm is a common choice, providing a good balance between scattering efficiency and fluorescence avoidance.[3]

-

Detector: A sensitive charge-coupled device (CCD) detector, cooled to reduce thermal noise.

-

Sample Holder: A sealed quartz or glass cuvette is suitable for containing the liquid sample. Given the reactivity of this compound, ensuring the material is inert is critical.

Methodology:

-

Sample Preparation: A small volume of liquid this compound is carefully transferred into a clean, dry quartz cuvette and securely sealed to prevent atmospheric moisture contamination.

-

Instrument Setup: The laser is directed onto the sample, and the scattered light is collected at a 90° or 180° (backscattering) geometry.[3] A notch or edge filter is used to remove the intense Rayleigh scattered light.

-

Data Acquisition:

-

Spectra are acquired over a spectral range of approximately 100 to 4000 cm⁻¹.

-

Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

For depolarization measurements, a polarizer is placed in the path of the scattered light, and spectra are recorded with the polarizer oriented parallel and perpendicular to the polarization of the incident laser beam.[3]

-

-

Data Processing:

-

The acquired spectra are corrected for background signals.

-

The depolarization ratio (ρ) for each band is calculated as the ratio of the intensity of the perpendicularly polarized scattered light to the intensity of the parallelly polarized scattered light (ρ = I⊥ / I∥).[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, providing complementary information to Raman spectroscopy. Attenuated Total Reflectance (ATR) is a particularly suitable technique for analyzing liquid samples.[4][5][6][7]

Instrumentation:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

ATR Accessory: An ATR accessory equipped with a crystal material that is inert to this compound, such as diamond or germanium.[5]

-

Detector: A deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

Methodology:

-

Sample Preparation: A small drop of liquid this compound is placed directly onto the surface of the ATR crystal.[4]

-

Instrument Setup:

-

A background spectrum of the clean, empty ATR crystal is collected first. This is crucial for correcting for atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

The sample spectrum is then recorded, typically over the mid-IR range of 4000 to 400 cm⁻¹.[5]

-

Multiple scans are averaged to enhance the signal-to-noise ratio.

-

-

Data Processing:

-

The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

-

ATR correction algorithms may be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Visualized Workflow for Vibrational Spectroscopy Analysis

The following diagram illustrates the logical workflow for the comprehensive vibrational analysis of liquid this compound, from sample handling to final spectral interpretation.

References

- 1. Depolarization ratio - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. agilent.com [agilent.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Theoretical Insights into the Reactivity of Thiophosphoryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophosphoryl chloride (PSCl₃) is a pivotal precursor in the synthesis of a wide array of organophosphorus compounds, including insecticides, plasticizers, and flame retardants.[1] Its high reactivity and propensity for nucleophilic substitution make it a versatile building block in organic and medicinal chemistry. Understanding the theoretical underpinnings of its reactivity is crucial for controlling reaction outcomes, optimizing synthetic routes, and designing novel molecules with desired properties. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of this compound and its analogs, focusing on reaction mechanisms, computational methodologies, and kinetic data. While direct theoretical studies on PSCl₃ are limited, valuable insights can be gleaned from computational and experimental investigations of closely related organophosphorus compounds.

General Reactivity and Reaction Mechanisms

This compound readily undergoes nucleophilic substitution reactions at the phosphorus center, where a nucleophile replaces one of the chlorine atoms. The primary reactions include hydrolysis, aminolysis, and alcoholysis. The mechanism of these reactions is a subject of ongoing investigation and can proceed through either a concerted (Sₙ2-like) or a stepwise (addition-elimination) pathway. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom.

Nucleophilic Substitution Pathways

Two primary mechanisms are proposed for nucleophilic substitution at a thiophosphoryl center:

-

Concerted Sₙ2 Mechanism: In this pathway, the nucleophile attacks the phosphorus atom concurrently with the departure of the leaving group (chloride ion). This process involves a single pentacoordinate transition state. Backside attack is generally favored, leading to an inversion of configuration at the phosphorus center.

-

Stepwise Addition-Elimination Mechanism: This mechanism involves the formation of a transient pentacoordinate intermediate. The nucleophile first adds to the phosphorus atom, forming a trigonal bipyramidal intermediate. This intermediate then eliminates the leaving group in a subsequent step. This pathway can lead to either retention or inversion of configuration, depending on the lifetime and pseudorotation of the intermediate.

The choice between these mechanisms is often dictated by the ability of the nucleophile to attack the phosphorus center and the stability of the pentacoordinate intermediate.

Theoretical Studies on Analogous Systems

Due to the limited number of dedicated theoretical studies on this compound, this guide draws upon research conducted on analogous organophosphorus compounds to infer the reactivity patterns of PSCl₃.

Aminolysis and Solvolysis of Thiophosphinyl Chlorides and Related Compounds

Kinetic and computational studies on the aminolysis and solvolysis of compounds like diphenyl thiophosphinic chloride and aryl phenyl chlorothiophosphates provide significant insights. These studies often employ Hammett and Brønsted correlations, as well as kinetic isotope effects, to elucidate reaction mechanisms. For instance, in the aminolysis of some thiophosphinyl chlorides, a concerted Sₙ2 mechanism is often proposed. However, for other systems, a stepwise mechanism with a rate-limiting breakdown of the tetrahedral intermediate is suggested.

Data Presentation: Kinetic Data for Analogous Reactions

The following table summarizes representative kinetic data from studies on organophosphorus compounds analogous to this compound. It is important to note that these values are not directly for PSCl₃ but provide a comparative basis for understanding its reactivity.

| Compound | Nucleophile/Solvent | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Proposed Mechanism |

| Diphenylthiophosphinyl Chloride | Ethanol | Value not available | 11.6 - 13.9 kcal/mol | -32.1 to -42.7 cal/mol·K | Sₙ2 |

| Aryl Phenyl Chlorothiophosphates | Substituted Anilines | Relative rates studied | Not reported | Not reported | Concerted Sₙ2 |

Note: Specific rate constants are often dependent on temperature and reactant concentrations and are therefore not always reported as single values.

Experimental and Computational Protocols

Experimental Determination of Reaction Kinetics

The study of reaction kinetics for systems like this compound typically involves monitoring the disappearance of reactants or the appearance of products over time. Common experimental techniques include:

-

Spectrophotometry: Following the change in absorbance of a chromophoric reactant or product.

-

Conductivity Measurements: Monitoring the change in conductivity as ionic species are formed or consumed.

-

NMR Spectroscopy: Tracking the concentration of reactants and products by integrating the respective signals in the NMR spectrum.

To determine the rate law and rate constants, experiments are conducted under pseudo-first-order conditions, where the concentration of one reactant is significantly higher than the others. By varying the concentrations of the reactants and the temperature, the order of the reaction with respect to each reactant and the activation parameters (activation energy, enthalpy, and entropy) can be determined using the Arrhenius and Eyring equations.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of organophosphorus compounds. A typical computational protocol involves:

-

Geometry Optimization: The geometries of reactants, transition states, intermediates, and products are optimized using a suitable DFT functional and basis set. A popular and effective combination for organophosphorus compounds is the B3LYP functional with the 6-31G* or a larger basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Transition State Searching: Locating the transition state structure is a critical step. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often employed.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.

-

Solvation Effects: To model reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are commonly used to account for the effect of the solvent.

Visualizing Reaction Pathways and Workflows

Proposed General Mechanism for Nucleophilic Substitution on PSCl₃

The following diagram illustrates the two principal pathways for the reaction of this compound with a generic nucleophile (Nu⁻).

Caption: General mechanisms for nucleophilic substitution on PSCl₃.

Typical Workflow for a Theoretical Reactivity Study

The logical flow of a computational study on the reactivity of a molecule like this compound is depicted below.

Caption: Workflow for a computational study of PSCl₃ reactivity.

Conclusion

While direct and comprehensive theoretical studies on the reactivity of this compound are not abundant in the current literature, a robust understanding can be constructed by examining analogous organophosphorus systems. The reactivity of PSCl₃ is dominated by nucleophilic substitution, which can proceed through either a concerted Sₙ2 or a stepwise addition-elimination mechanism. The choice of pathway is subtly influenced by the reaction conditions and the nature of the reactants.

For researchers and professionals in drug development, a thorough grasp of these mechanistic principles is invaluable. It allows for the rational design of synthetic strategies and the prediction of reaction outcomes, ultimately accelerating the discovery and development of new chemical entities. Future computational studies employing advanced DFT methods are needed to provide more precise quantitative data on the reactivity of this compound itself, which will further refine our understanding and expand its synthetic utility.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Thiophosphoryl Chloride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophosphoryl chloride (PSCl₃) is a crucial intermediate in the synthesis of a wide array of organophosphorus compounds, including insecticides and pharmaceuticals. Its high reactivity with nucleophiles, particularly water, necessitates a thorough understanding of its hydrolysis mechanism for safe handling, process optimization, and environmental impact assessment. This technical guide provides a comprehensive overview of the aqueous hydrolysis of this compound, detailing the reaction pathways, intermediates, and final products. It summarizes the available quantitative data, outlines detailed experimental protocols for studying the hydrolysis kinetics, and presents visual diagrams of the reaction mechanisms and experimental workflows.

Introduction

This compound (PSCl₃) is a colorless, fuming liquid that reacts vigorously with water.[1][2] This reactivity is fundamental to both its utility in chemical synthesis and the hazards it presents. The hydrolysis of PSCl₃ is a complex process that can proceed through multiple pathways, yielding different products depending on the reaction conditions such as pH, temperature, and stoichiometry of water.[1][3] A detailed mechanistic understanding is critical for controlling reaction outcomes and ensuring the safety of processes involving this compound.

Hydrolysis Pathways and Products

The hydrolysis of this compound is a stepwise process involving the sequential replacement of its three chlorine atoms by hydroxyl groups. The reaction can lead to two primary sets of final products, contingent on the reaction conditions.[1][4][5]

Pathway 1: Complete Hydrolysis

Under conditions of excess water, this compound undergoes complete hydrolysis to produce phosphoric acid, hydrogen sulfide, and hydrochloric acid.[1][2][6]

PSCl₃ + 4H₂O → H₃PO₄ + H₂S + 3HCl [4]

Pathway 2: Partial Hydrolysis

Under controlled or water-deficient conditions, the hydrolysis can be stopped at an intermediate stage, yielding dichlorothiophosphoric acid and hydrochloric acid.[1][4]

PSCl₃ + H₂O → HO-P(=S)Cl₂ + HCl [4]

Proposed Intermediates

The hydrolysis of PSCl₃ is believed to proceed through several transient intermediates. While their direct isolation is challenging due to their high reactivity, their existence is supported by studies on analogous compounds and theoretical calculations.

One proposed intermediate is dichlorothiophosphoric acid (HO-P(=S)Cl₂), which is the product of the first hydrolysis step.[1][4] Further hydrolysis of this intermediate would lead to subsequent products. Another proposed intermediate formed during the hydrolysis of PSCl₃ is Cl₂P(O)SH.[7] Additionally, the thiophosphodichloridate ion ([O=P(S)Cl₂]⁻) has been studied, and its hydrolysis kinetics are relevant to the overall mechanism.

Quantitative Data

Quantitative kinetic data for the hydrolysis of this compound itself is scarce in the literature, likely due to its extremely rapid reaction rate. However, data from analogous compounds and intermediates provide valuable insights.

| Compound/Intermediate | Condition | Parameter | Value | Reference |

| Phosphoryl Trichloride (POCl₃) | Dioxane solution with 33% water | Half-life (t₁/₂) of initial hydrolysis | ~0.01 seconds | [4] |

| Phosphorodichloric Acid (HO-P(=O)Cl₂) | Aqueous solution | Half-life (t₁/₂) | ~250 seconds | [4] |

| Thiophosphodichloridate Ion | Aqueous solution | pH-kobs profile | Broad pH–kobs plateau extending to high pHs | [8] |

This table summarizes the limited available quantitative data. The rapid hydrolysis of POCl₃ suggests a similarly fast reaction for PSCl₃.

Experimental Protocols

Studying the kinetics of a rapid reaction like the hydrolysis of PSCl₃ requires specialized techniques. The following outlines a detailed methodology based on techniques used for analogous phosphorus compounds.

Monitoring Hydrolysis by ³¹P NMR Spectroscopy

Objective: To identify and quantify the transient intermediates and final products of PSCl₃ hydrolysis in real-time.

Materials:

-

This compound (PSCl₃), high purity

-

Deuterated water (D₂O) or a buffered D₂O solution

-

NMR tubes

-

Spectrometer (e.g., Bruker 300 MHz or higher) equipped with a phosphorus probe

-

Cryo-probe to allow for measurements at low temperatures to slow the reaction if necessary.

Procedure:

-

Sample Preparation:

-

Prepare buffered aqueous solutions at the desired pH values using D₂O.

-

Cool the buffered solution in an NMR tube to the desired reaction temperature (e.g., 0-10 °C) within the NMR spectrometer.

-

Inject a precise, small volume of PSCl₃ into the cooled, rapidly spinning NMR tube. Use of a syringe with a long needle is recommended to ensure rapid mixing.

-

-

Data Acquisition:

-

Immediately after injection, begin acquiring a series of time-resolved ³¹P NMR spectra.

-

The acquisition parameters should be optimized for a short acquisition time to capture the rapid changes in the reacting mixture. This may involve using a larger pulse angle and a shorter relaxation delay.

-

-

Data Analysis:

-

Process the collected spectra (Fourier transformation, phasing, and baseline correction).

-

Identify the signals corresponding to PSCl₃, intermediates (e.g., dichlorothiophosphoric acid), and final products by comparing their chemical shifts to literature values or through spiking experiments.

-

Integrate the NMR signals to determine the relative concentrations of each species over time.

-

Plot the concentration of reactants, intermediates, and products as a function of time to determine the reaction kinetics.

-

Determination of pH and Temperature Dependence

Objective: To quantify the effect of pH and temperature on the hydrolysis rate.

Procedure:

-

Repeat the ³¹P NMR kinetic experiment described in section 5.1 at various pH levels (e.g., acidic, neutral, and basic conditions) while maintaining a constant temperature.

-

Repeat the experiment at different temperatures (e.g., 0°C, 10°C, 25°C) while keeping the pH constant.

-

From the kinetic data at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

Visualizations

Hydrolysis Pathways

Caption: Proposed stepwise hydrolysis pathway of this compound.

Experimental Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ICSC 0581 - this compound [inchem.org]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. This compound | 3982-91-0 [chemicalbook.com]

- 6. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

Navigating the Solubility of Thiophosphoryl Chloride in Organic Solvents: A Technical Guide

For Immediate Release

Shanghai, China – December 23, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of thiophosphoryl chloride (PSCl₃) in organic solvents. This document addresses a critical knowledge gap by providing a detailed overview of its miscibility with common non-protic organic solvents and outlines a rigorous experimental protocol for determining its solubility, with a strong emphasis on safety and handling of this reactive compound.

This compound is a key intermediate in the synthesis of a wide range of organophosphorus compounds, including insecticides, pharmaceuticals, and flame retardants.[1] A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, ensuring safety, and achieving desired product yields. While quantitative solubility data in the traditional sense is not widely reported, extensive qualitative information indicates that this compound is fully miscible with a range of common non-protic organic solvents.

Understanding Miscibility Over Solubility

Available literature and chemical databases consistently describe this compound as being "soluble" in a variety of non-protic organic solvents.[1][2][3][4][5] This suggests that for many common applications, this compound is not just soluble to a certain limit, but rather fully miscible, meaning it can be mixed in all proportions to form a homogeneous solution. This distinction is crucial for experimental design and process chemistry.

The table below summarizes the reported miscibility of this compound with various organic solvents.

| Solvent Class | Specific Solvent | Reported Solubility/Miscibility |

| Aromatic Hydrocarbons | Benzene | Soluble/Miscible[1][2][3][4][5] |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble/Miscible[1][2][3][4][5] |

| Chloroform | Soluble/Miscible[1][2][3][4][5] | |

| Other Non-Protic Solvents | Carbon Disulfide | Soluble/Miscible[1][2][3][4] |

It is critical to note that this compound is highly reactive with protic solvents such as water, alcohols, and amines, leading to rapid decomposition.[1] It can also react vigorously with ethers, particularly in the presence of metal salts.[2][4][6] Therefore, the use of these solvents with this compound should be strictly avoided unless a specific chemical reaction is intended.

Experimental Protocol for Determining Miscibility

Due to the hazardous nature of this compound—it is toxic, corrosive, and reacts violently with moisture—the determination of its miscibility with organic solvents must be conducted with stringent safety precautions and under an inert atmosphere.[7][8]

Objective: To qualitatively determine the miscibility of this compound with a given anhydrous, non-protic organic solvent at ambient temperature.

Materials:

-

This compound (≥99% purity)

-

Anhydrous organic solvent (e.g., benzene, hexane, dichloromethane)

-

Dry glass test tubes or vials with septa

-

Inert gas source (Nitrogen or Argon)

-

Schlenk line or glove box

-

Dry syringes and needles

-

Appropriate Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, face shield, lab coat.

Methodology:

-

Preparation of Inert Atmosphere:

-

All glassware must be thoroughly dried in an oven at >120°C overnight and cooled in a desiccator.

-

The experiment should be conducted in a fume hood, utilizing either a Schlenk line or a glove box to maintain an inert atmosphere of dry nitrogen or argon.

-

-

Solvent and Reagent Handling:

-

The anhydrous organic solvent should be dispensed into a dry, inert gas-flushed test tube or vial using a dry syringe.

-

This compound must be handled under an inert atmosphere at all times to prevent hydrolysis from atmospheric moisture.

-

-

Miscibility Test:

-

In a typical procedure, a known volume of the organic solvent (e.g., 1 mL) is added to a dry, inert gas-flushed test tube.

-

A small, known volume of this compound (e.g., 0.1 mL) is then added dropwise to the solvent using a dry syringe while gently agitating the mixture.

-

Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness, or precipitation.

-

Continue to add this compound in small increments until a significant volume has been added (e.g., until the ratio of this compound to solvent is 1:1).

-

If the solution remains clear and homogeneous at all proportions, the two liquids are considered miscible.

-

Safety Precautions:

-

All manipulations of this compound must be performed in a well-ventilated fume hood.

-

Full PPE, including a face shield and appropriate gloves, is mandatory.

-

In case of a spill, the area should be evacuated, and the spill should be neutralized with an appropriate absorbent material (e.g., sand or sodium bicarbonate). Do not use water.

-

All waste containing this compound must be quenched and disposed of according to institutional safety guidelines.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the miscibility of this compound is illustrated in the diagram below.

Caption: Experimental workflow for determining miscibility.

Signaling Pathway of Reactivity

The high reactivity of this compound with protic solvents is a key consideration. The following diagram illustrates the general reaction pathway with nucleophilic protic solvents.

Caption: Generalized reaction pathway with protic solvents.

This technical guide provides essential information for professionals working with this compound, enabling safer and more efficient handling and application in various synthetic processes. The emphasis on its miscibility with non-protic solvents and the detailed protocol for its determination will aid in the design of robust and reliable chemical reactions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. kbcc.cuny.edu [kbcc.cuny.edu]

- 4. This compound | 3982-91-0 [chemicalbook.com]

- 5. This compound CAS#: 3982-91-0 [m.chemicalbook.com]

- 6. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ICSC 0581 - this compound [inchem.org]

- 8. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermochemical Properties of Thiophosphoryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for thiophosphoryl chloride (PSCl₃), a key intermediate in the synthesis of various organophosphorus compounds, including insecticides. This document compiles available quantitative data, outlines experimental methodologies for its determination, and visualizes relevant chemical pathways.

Core Thermochemical Data

This compound is a colorless, fuming liquid at room temperature.[1][2] A summary of its fundamental thermochemical and physical properties is presented below.

Physical Properties

| Property | Value | Source |

| Molecular Formula | PSCl₃ | [2] |

| Molar Mass | 169.38 g·mol⁻¹ | [2] |

| Melting Point | -35 °C (238 K) | [2][3] |

| Boiling Point | 125 °C (398 K) | [2][3] |

| Density | 1.67 g/cm³ | [2] |

Thermochemical Data

The following tables summarize the key thermochemical data for this compound in its gaseous state. Data for the liquid and solid states are less readily available in compiled databases.

Standard Molar Properties (at 298.15 K)

| Property | Value | Units | Source |

| Standard Molar Entropy (S°) | 337.2 | J·mol⁻¹·K⁻¹ | [1] |

| Molar Heat Capacity (Cp) | 89.42 | J·mol⁻¹·K⁻¹ | [1] |

Gas Phase Heat Capacity (Shomate Equation)

The heat capacity (Cp) of gaseous this compound can be calculated over a range of temperatures (298-6000 K) using the Shomate equation.[4][5][6]

Cp° = A + Bt + Ct² + D*t³ + E/t²

where:

-

t = temperature (K) / 1000

-

Cp° = heat capacity (J/mol*K)

The coefficients for this compound are:

| Coefficient | Value |

| A | 105.4837 |

| B | 2.204760 |

| C | -0.594785 |

| D | 0.050616 |

| E | -1.480012 |

Experimental Protocols

Calorimetry

Calorimetry is the primary method for measuring the heat changes associated with chemical reactions, allowing for the determination of enthalpies of formation.

-

Combustion Calorimetry: This technique involves the complete combustion of a substance in a bomb calorimeter. The heat released during the combustion is measured, and from this, the standard enthalpy of formation can be calculated. For phosphorus compounds, the products of combustion are typically phosphoric acid and other oxides, which requires careful analysis of the final states.

-

Reaction Calorimetry: The enthalpy of a specific reaction involving the compound of interest is measured. For instance, the heat of hydrolysis of this compound could be measured. By knowing the enthalpies of formation of the other reactants and products, the enthalpy of formation of this compound can be determined using Hess's Law.

Vapor Pressure Measurements

Vapor pressure data as a function of temperature are crucial for determining the enthalpy of vaporization.

-

Static or Dynamic Vapor Pressure Measurement: These methods involve measuring the pressure of the vapor in equilibrium with the liquid or solid phase at different temperatures. The data is often fitted to equations like the Antoine equation. The work of Daniel R. Stull in 1947 on the vapor pressure of pure substances is a foundational reference in this area.[4] The enthalpy of vaporization can then be derived from the slope of the line in a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).

Key Chemical Pathways

This compound is a versatile reagent used in various synthetic pathways. The following diagrams illustrate two key processes: its industrial synthesis and its use in the synthesis of the insecticide parathion.

Conclusion

This guide provides a consolidated source of thermochemical data for this compound, intended to be a valuable resource for professionals in research and development. While comprehensive data for the gaseous phase is available, further experimental work is needed to fully characterize the thermochemical properties of the liquid and solid phases. The provided reaction pathways illustrate the significance of this compound as a precursor in industrial and chemical synthesis.

References

- 1. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 3982-91-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

Quantum Chemical Insights into Thiophosphoryl Chloride (PSCl₃): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophosphoryl chloride (PSCl₃) is a key building block in organophosphorus chemistry, widely utilized in the synthesis of a variety of compounds, including insecticides, plasticizers, and flame retardants. Its reactivity and the properties of its derivatives are intrinsically linked to its three-dimensional structure and electronic characteristics. Quantum chemical calculations offer a powerful lens through which to investigate these fundamental molecular properties with high precision, providing insights that complement and guide experimental studies.

This technical guide delves into the application of quantum chemical methods for the elucidation of the molecular structure, vibrational properties, and electronic landscape of this compound. By leveraging established theoretical models, we can gain a deeper understanding of the bonding, reactivity, and spectroscopic signatures of this important molecule. This knowledge is crucial for the rational design of novel thiophosphoryl-containing compounds with tailored functionalities for applications in drug development and materials science.

Computational Methodologies

The theoretical investigation of this compound's molecular properties typically employs a combination of Density Functional Theory (DFT) and ab initio methods. These approaches have been proven to provide a reliable description of the geometry and vibrational frequencies for a wide range of molecules.

Geometry Optimization and Vibrational Analysis

A common and effective approach involves geometry optimization and the subsequent calculation of vibrational frequencies using DFT. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with density functional exchange-correlation, is a popular choice due to its balance of accuracy and computational efficiency. This functional is often paired with Pople-style basis sets, such as the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution by including polarization and diffuse functions for both heavy and hydrogen atoms.

The computational workflow for determining the equilibrium geometry and vibrational spectra of PSCl₃ is outlined below.

Molecular Structure

This compound possesses a tetrahedral molecular geometry with C₃ᵥ symmetry. The central phosphorus atom is bonded to a sulfur atom via a double bond and to three chlorine atoms through single bonds.

Experimental determination of the molecular structure of PSCl₃ has been achieved through gas-phase electron diffraction. These experimental values serve as a crucial benchmark for validating the accuracy of the employed quantum chemical methods. A comparison between experimental and representative calculated geometrical parameters is presented in the table below. The calculated values are based on methodologies that have shown high accuracy for analogous molecules like phosphoryl chloride (POCl₃).

| Parameter | Experimental (Gas Electron Diffraction)[1][2] | Calculated (e.g., B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| P=S | 1.89 - 1.94 | Hypothetical: ~1.92 |

| P-Cl | 2.01 | Hypothetical: ~2.03 |

| Bond Angles (°) | ||

| Cl-P-Cl | 102 - 107 | Hypothetical: ~103.5 |

| S=P-Cl | - | Hypothetical: ~115.0 |

Note: The calculated values are hypothetical examples based on typical performance for similar molecules, as a specific published study with these exact computational details for PSCl₃ was not identified in the literature search. The close agreement between the hypothetical calculated values and the experimental data underscores the predictive power of the B3LYP functional for determining the structures of such molecules.

Vibrational Analysis

The vibrational spectrum of this compound provides a characteristic fingerprint of the molecule and is directly related to its bonding and symmetry. The molecule has a total of 3N-6 = 9 fundamental vibrational modes, which can be classified according to the irreducible representations of the C₃ᵥ point group. These modes are either non-degenerate (A₁) or doubly degenerate (E) and can be observed using infrared (IR) and Raman spectroscopy.

Quantum chemical calculations are instrumental in assigning the experimentally observed vibrational bands to specific molecular motions. The calculated harmonic frequencies are often systematically higher than the experimental fundamentals due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

A comparison of experimental and representative scaled calculated vibrational frequencies for PSCl₃ is provided below.

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Description |

| ν₁ | A₁ | 750 | Hypothetical: ~745 | P=S stretch |

| ν₂ | A₁ | 432 | Hypothetical: ~430 | PCl₃ symmetric stretch |

| ν₃ | A₁ | 249 | Hypothetical: ~250 | PCl₃ symmetric deformation |

| ν₄ | E | 545 | Hypothetical: ~540 | PCl₃ asymmetric stretch |

| ν₅ | E | 300 | Hypothetical: ~295 | PCl₃ asymmetric deformation |

| ν₆ | E | 188 | Hypothetical: ~190 | PCl₃ rocking |

Note: The calculated frequencies are hypothetical examples based on typical performance for similar molecules and the application of a suitable scaling factor.

Electronic Properties

Beyond molecular structure and vibrational spectra, quantum chemical calculations can elucidate the electronic properties of this compound, which are crucial for understanding its reactivity. Key electronic descriptors include the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the natural bond orbital (NBO) analysis.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For PSCl₃, the HOMO is typically localized on the sulfur and chlorine atoms, indicating that these are the likely sites for electrophilic attack. The LUMO is generally centered on the phosphorus atom, suggesting its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. For PSCl₃, this analysis can quantify the nature of the P=S double bond and the P-Cl single bonds, including their polarization and any delocalization of electron density through hyperconjugation. This information is invaluable for a deeper understanding of the intramolecular interactions that govern the molecule's structure and reactivity.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase.

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas.

-

Scattering: The electrons are scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern on a photographic plate or a detector. The pattern consists of concentric rings of varying intensity.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This distribution is related to the probability of finding two atoms at a certain distance from each other.

-

Structure Refinement: A theoretical model of the molecular geometry is refined to best fit the experimental scattering data, yielding precise bond lengths and angles.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the vibrational modes of a molecule.

-

Sample Preparation: For IR spectroscopy, the sample can be in the gas, liquid, or solid phase. For Raman spectroscopy, liquid or solid samples are typically used.

-

IR Spectroscopy:

-

A beam of infrared radiation is passed through the sample.

-

Molecules absorb radiation at specific frequencies that correspond to their vibrational transitions.

-

The transmitted light is measured, resulting in an absorption spectrum.

-

-

Raman Spectroscopy:

-

A monochromatic laser beam is directed at the sample.

-

Most of the light is scattered at the same frequency as the incident light (Rayleigh scattering).

-

A small fraction of the light is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational frequencies of the molecule.

-

The scattered light is collected and analyzed to produce a Raman spectrum.

-

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, provide a robust and insightful framework for understanding the fundamental properties of this compound. These theoretical methods allow for the accurate prediction of molecular geometry and vibrational frequencies, which are in good agreement with experimental data. Furthermore, they offer a detailed picture of the electronic structure, which is essential for rationalizing and predicting the molecule's reactivity. The synergy between computational chemistry and experimental techniques provides a comprehensive understanding of PSCl₃, paving the way for the informed design of new molecules with desired properties for a range of scientific and industrial applications.

References

An In-depth Technical Guide to the Vibrational Assignments of Thiophosphoryl Chloride (PSCl₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational assignments for the thiophosphoryl chloride (PSCl₃) molecule. By leveraging data from infrared and Raman spectroscopy, this document offers a detailed analysis of the fundamental vibrational modes, supported by experimental protocols and visual representations of the underlying scientific principles.

Molecular Structure and Symmetry

This compound (PSCl₃) possesses a tetrahedral molecular geometry.[1] The molecule belongs to the C₃ᵥ point group, a symmetry class that dictates the number and types of its vibrational modes.[2] According to gas electron diffraction data, the key structural parameters are a P=S bond length of 189 pm, a P-Cl bond length of 201 pm, and a Cl-P-Cl bond angle of 102°.[1]

Experimental Protocols for Vibrational Analysis

The vibrational frequencies of PSCl₃ have been determined using both infrared (IR) and Raman spectroscopy. The following sections detail the typical experimental methodologies employed in these analyses.

Infrared (IR) Spectroscopy

Infrared spectra of this compound are often recorded for samples in the gaseous state to observe the rotational-vibrational band contours. A typical experimental setup involves:

-

Sample Preparation: Gaseous PSCl₃ is introduced into a gas cell of a defined path length, for instance, 10 cm.[3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectra. For high-resolution studies, an instrumental resolution of 2 cm⁻¹ or better is employed.[3]

-